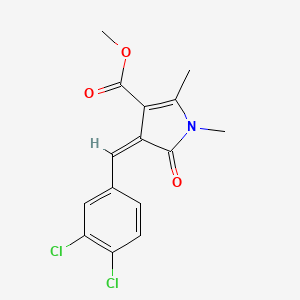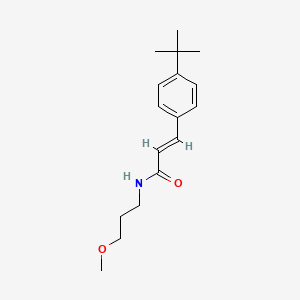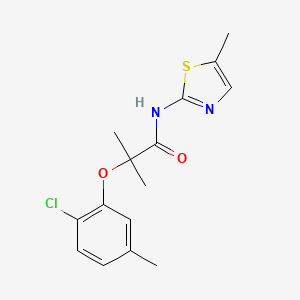![molecular formula C11H17Cl2NO2 B4677686 2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4677686.png)
2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride
Descripción general
Descripción
2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride, also known as AEBSF, is a serine protease inhibitor that is commonly used in scientific research. AEBSF is a synthetic compound that is derived from the naturally occurring serine protease inhibitor, aprotinin. AEBSF has been widely used in various biochemical and physiological studies due to its ability to inhibit a broad range of serine proteases.
Mecanismo De Acción
2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride acts as a competitive inhibitor of serine proteases by binding to the active site of the enzyme. 2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride forms a covalent bond with the serine residue in the active site of the enzyme, thereby inhibiting its activity. 2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride has been shown to inhibit a broad range of serine proteases, including trypsin, chymotrypsin, and plasmin.
Biochemical and physiological effects:
2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride has been shown to have a wide range of biochemical and physiological effects. 2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride has been shown to inhibit blood coagulation by inhibiting the activity of thrombin and other serine proteases involved in the coagulation cascade. 2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride has also been shown to inhibit the activity of various serine proteases involved in inflammation, including elastase and cathepsin G. In addition, 2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride has been shown to inhibit the growth and metastasis of various cancer cells by inhibiting the activity of serine proteases involved in tumor invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride has several advantages for use in lab experiments. 2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride is a highly specific inhibitor of serine proteases and has been shown to inhibit a broad range of serine proteases. 2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride is also stable and can be stored for long periods without losing its inhibitory activity. However, one limitation of 2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride is that it is not effective against all serine proteases. In addition, 2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride in scientific research. One area of research is the development of new inhibitors that are more specific and effective than 2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride. Another area of research is the use of 2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride in the development of new therapies for diseases such as cancer and inflammation. Finally, 2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride can be used in the study of the role of serine proteases in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride is widely used in scientific research as a serine protease inhibitor. Serine proteases play a critical role in various physiological and pathological processes, including blood coagulation, inflammation, and cancer. 2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride has been used to study the role of serine proteases in various biological processes, including blood coagulation, inflammation, and cancer.
Propiedades
IUPAC Name |
2-[2-[(4-chlorophenyl)methylamino]ethoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2.ClH/c12-11-3-1-10(2-4-11)9-13-5-7-15-8-6-14;/h1-4,13-14H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJPVJOHBJYJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCOCCO)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(4-Chlorobenzyl)amino]ethoxy}ethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4677612.png)
![2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4677619.png)

![1-(1-adamantyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4677625.png)

![4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4677638.png)
![N-(4-chlorobenzyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4677646.png)

![1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4677654.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4677656.png)

![2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B4677671.png)

